molecular formula C11H13F2NO5 B14034718 rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B14034718
M. Wt: 277.22 g/mol
InChI Key: WMXLEEMWFFWMAE-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic proline derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, two fluorine substituents at the 6,6-positions, and a 4-oxo moiety (ketone group) on the bicyclic framework. This compound is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding affinity to biological targets such as viral proteases and neurotransmitter receptors .

Properties

Molecular Formula

C11H13F2NO5

Molecular Weight

277.22 g/mol

IUPAC Name

(1S,2S,5R)-6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H13F2NO5/c1-10(2,3)19-9(18)14-6(8(16)17)4-5(7(14)15)11(4,12)13/h4-6H,1-3H3,(H,16,17)/t4-,5+,6-/m0/s1

InChI Key

WMXLEEMWFFWMAE-JKUQZMGJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@@H]2[C@H](C1=O)C2(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2C(C1=O)C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Fluorination Strategies

  • Electrophilic fluorination : Agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) could replace hydroxyl or carbonyl groups with fluorine at positions 6,6.
  • Pre-fluorinated precursors : Building the difluoro motif during cyclopropanation using fluorinated synthons.

Oxo Group Installation

The 4-oxo group may arise from:

Boc Protection and Carboxylic Acid Functionalization

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) yields the carboxylic acid moiety.

Step Reagents/Conditions Notes
Boc protection Boc₂O, DMAP, THF, rt >90%
Ester hydrolysis LiOH/H₂O, THF, 0°C → rt -

Racemic Synthesis and Resolution

The rel-(1S,2S,5R) configuration suggests a racemic synthesis followed by chiral resolution (e.g., via diastereomeric salt formation with tartaric acid).

Key Challenges and Optimization

  • Regioselectivity : Ensuring precise placement of fluorine and oxo groups on the strained bicyclic system.
  • Stability : The 4-oxo group may necessitate mild conditions to avoid decomposition.
  • Yield improvements : Catalytic methods (e.g., Pd-mediated cross-coupling) could enhance efficiency.

Data Table: Representative Reaction Conditions

Objective Reagents/Conditions Yield Source
Bicyclo core formation Oxalyl chloride, DMF, DCM 49%
Boc protection Boc₂O, DMAP, THF >90%
Fluorination DAST, DCM, -78°C → rt 60%* -
Oxidation to ketone PCC, CH₂Cl₂, rt 75%* -

*Hypothetical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of fluorine atoms and the bicyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₁₁H₁₃F₂NO₅
  • Molecular Weight : 277.23 g/mol (calculated based on substituents)
  • Functional Groups : Boc-protected amine, carboxylic acid, ketone, and difluoro substituents.
  • Stereochemistry : The rel-(1S,2S,5R) configuration imposes a distinct spatial arrangement critical for bioactivity.

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Findings Reference
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-F₂, 4-oxo, Boc C₁₁H₁₃F₂NO₅ 277.23 Not provided Potential protease inhibitor (e.g., SARS-CoV-2 Mpro) due to enhanced rigidity and binding.
(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-Cl₂, Boc C₁₁H₁₅Cl₂NO₄ 296.14 1932796-74-1 Intermediate in antiviral drug synthesis; higher molecular weight due to Cl substituents.
rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-(CH₃)₂, Boc C₁₃H₂₁NO₄ 255.31 848777-73-1 Hydrophobic analog used in peptide synthesis; lacks electronegative substituents.
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 6,6-F₂, Boc C₁₁H₁₅F₂NO₄ 263.24 1400990-36-4 Similar difluoro substitution but lacks the 4-oxo group; lower molecular weight.
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid 3,3-F₂ C₇H₈F₂O₂ 162.13 1447942-39-3 Simplified bicyclic structure; used in agrochemical research.

Structural and Functional Differences

Substituent Effects: Fluorine vs. Chlorine: The dichloro analog (CAS 1932796-74-1) exhibits higher molecular weight (296.14 vs. 277.23) and increased lipophilicity compared to the difluoro target compound. Chlorine’s larger atomic radius may sterically hinder target binding . Methyl vs. Fluorine: The dimethyl analog (CAS 848777-73-1) lacks electronegative groups, reducing polarity and making it more suitable for hydrophobic environments .

Synthetic Accessibility :

  • Photochemical methods for CHF₂-substituted analogs (e.g., via pyrazoline decomposition) demonstrate high functional group tolerance and efficiency, suggesting viable routes for difluoro derivatives .
  • Boc protection is a common strategy to stabilize the amine during synthesis, as seen across multiple analogs .

Biological Relevance :

  • Protease Inhibition : Modifications at the azabicyclo[3.1.0]hexane fragment, particularly difluoro and oxo groups, correlate with enhanced binding affinity to SARS-CoV-2 Mpro compared to nirmatrelvir .
  • Neurological Applications : LY354740, a related mGluR2/3 agonist, shows anxiolytic activity without benzodiazepine-like side effects, highlighting the scaffold’s versatility .

Physicochemical Properties

Property Target Compound Dichloro Analog Dimethyl Analog Simplified Difluoro
Polar Surface Area (Ų) ~90 ~85 ~75 ~50
LogP 1.2 (estimated) 2.1 1.8 0.9
Solubility (mg/mL) ~10 (aqueous) <5 ~20 ~30

Notes:

  • The 4-oxo group in the target compound increases polarity, improving aqueous solubility compared to dichloro and dimethyl analogs.
  • Simplified difluoro analogs (e.g., CAS 1447942-39-3) exhibit higher solubility due to reduced steric bulk .

Biological Activity

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl group and difluoro substituents, contribute to its biological activity and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C11H17F2NO4, and its molecular weight is approximately 263.24 g/mol. The presence of fluorine atoms enhances lipophilicity, which may improve binding affinity to biological targets.

PropertyValue
Molecular FormulaC11H17F2NO4
Molecular Weight263.24 g/mol
CAS NumberN/A
IUPAC Namerel-(1R,2R,5S)-3-(tert-butoxycarbonyl)-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Enzyme Interaction

Preliminary studies indicate that this compound may serve as a probe for enzyme activity and protein interactions. The compound's ability to modulate enzyme activity suggests potential interactions with specific receptors or enzymes involved in metabolic pathways.

Pharmacological Investigations

Research has shown that the compound's structural characteristics allow it to interact with various biological targets, which could lead to therapeutic applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can elucidate these interactions further.

Case Studies

Case Study 1: Enzyme Modulation
In one study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. Results indicated that it effectively modulated enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Binding Affinity Assessment
Another investigation assessed the binding affinity of the compound to various receptors using radiolabeled assays. The findings demonstrated a promising binding profile, indicating that the difluoro substituents enhance interaction with target proteins.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a table of structurally related compounds is provided below:

Compound NameCAS NumberSimilarity Index
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acidN/A0.98
This compoundN/A0.98
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acidN/A0.98
1-(tert-butoxycarbonyl)piperidine-2-carboxylic acidN/A0.92

Q & A

Basic Question: Recommended Synthesis Strategies

Q: What are the recommended strategies for synthesizing this compound, considering its bicyclic framework and fluorinated substituents? A: Synthesis should focus on constructing the bicyclo[3.1.0]hexane core, followed by fluorination and protective group installation. Key steps include:

  • Ring-closing metathesis or intramolecular cyclization to form the bicyclic scaffold, analogous to ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate synthesis .
  • Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups at the 6,6-positions.
  • tert-butoxycarbonyl (Boc) protection of the amine, as seen in methanoproline derivatives, to stabilize the azabicyclo structure during synthesis .
  • Purification via column chromatography or recrystallization to isolate enantiomerically pure product.

Basic Question: Safety and Storage Protocols

Q: How should researchers handle and store this compound to ensure safety and stability? A:

  • Handling:
    • Use P95 respirators (NIOSH) or ABEK-P2 filters (EU) for respiratory protection during aerosol-generating steps .
    • Wear nitrile gloves and full-body chemical-resistant clothing to prevent skin contact .
    • Conduct reactions in a fume hood to minimize inhalation risks .
  • Storage:
    • Store in a cool, dry environment (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
    • Avoid exposure to moisture or strong acids/bases to maintain stability .

Basic Question: Analytical Techniques for Characterization

Q: What analytical techniques are most effective for confirming stereochemistry and purity? A:

  • X-ray crystallography to resolve absolute stereochemistry (if single crystals are obtainable).
  • Multinuclear NMR :
    • ¹H/¹³C NMR for backbone structure verification.
    • ¹⁹F NMR to confirm difluoro substituent positions and coupling patterns.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to assess enantiomeric purity .

Advanced Question: Stereochemical Influence on Reactivity

Q: How does the stereochemistry of the bicyclic core influence reactivity in subsequent modifications? A: The (1S,2S,5R) configuration imposes ring strain and conformational rigidity , affecting:

  • Nucleophilic reactivity : The tert-butoxycarbonyl group’s orientation may hinder or facilitate acyl transfer reactions.
  • Hydrogen-bonding interactions : The oxo group at position 4 may participate in stabilizing transition states during derivatization.
  • Steric effects : The bicyclic structure’s topology can direct regioselectivity in cross-coupling or fluorination reactions. Computational modeling (e.g., DFT) is recommended to predict reactive sites .

Advanced Question: Stability Assessment Methodologies

Q: What methodologies assess stability under varied experimental conditions? A:

  • Accelerated stability testing :
    • Expose the compound to pH gradients (1–13) and monitor degradation via HPLC-UV/MS .
    • Thermal stability analysis using TGA/DSC to identify decomposition temperatures.
  • Long-term storage studies :
    • Store aliquots at 4°C, -20°C, and RT for 6–12 months, with periodic purity checks.
    • Track Boc group hydrolysis by quantifying tert-butanol release via GC-MS .

Advanced Question: Resolving Synthetic Contradictions

Q: How can researchers resolve contradictions in reported synthetic yields or reaction outcomes? A:

  • Reproducibility checks :
    • Strictly control reaction parameters (temperature, solvent purity, catalyst batch).
    • Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
  • Mechanistic studies :
    • Isotope labeling (e.g., ¹⁸O or ²H) to elucidate fluorination pathways.
    • Kinetic profiling to identify rate-limiting steps.
  • Advanced analytics :
    • 2D NMR (NOESY/ROESY) to confirm stereochemical assignments in conflicting reports.
    • Single-crystal XRD to rule out polymorphic variations affecting reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.